1,4,7-Trichlorodibenzofuran
Overview
Description
1,4,7-Trichlorodibenzofuran is a chlorinated derivative of dibenzofuran, belonging to the class of polychlorinated dibenzofurans (PCDFs). These compounds are known for their environmental persistence and potential toxicological effects. The molecular formula of this compound is C₁₂H₅Cl₃O, and it has a molecular weight of 271.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7-Trichlorodibenzofuran can be synthesized through various chlorination reactions of dibenzofuran. One common method involves the direct chlorination of dibenzofuran using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the 1, 4, and 7 positions .
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and potential environmental hazards. it can be produced as a by-product during the manufacturing of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and during the incineration of chlorine-containing waste materials .
Chemical Reactions Analysis
Types of Reactions
1,4,7-Trichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated dibenzofuran quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone
Major Products
The major products formed from these reactions include various chlorinated dibenzofurans, dibenzofuran quinones, and other halogenated derivatives .
Scientific Research Applications
1,4,7-Trichlorodibenzofuran is primarily used in scientific research to study the environmental and toxicological effects of polychlorinated dibenzofurans. It serves as a reference standard in environmental testing and research, particularly in the analysis of solid waste incinerator fly ash and other contaminated materials . Additionally, it is used in studies related to the aryl hydrocarbon receptor (AhR) and its role in mediating the toxic effects of halogenated aromatic hydrocarbons .
Mechanism of Action
1,4,7-Trichlorodibenzofuran exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, where it activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes such as cytochrome P450 1A1 (CYP1A1). This activation leads to the metabolism and detoxification of xenobiotic compounds, but it can also result in toxic effects due to the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
1,4,7-Trichlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans, which includes compounds with varying numbers and positions of chlorine atoms. Some similar compounds include:
- 2,3,7,8-Tetrachlorodibenzofuran (TCDF)
- 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF)
- 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) .
Uniqueness
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and toxicological properties. Compared to other PCDFs, it may exhibit different binding affinities to the AhR and varying degrees of toxicity .
Properties
IUPAC Name |
1,4,7-trichlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-6-1-2-7-10(5-6)16-12-9(15)4-3-8(14)11(7)12/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLMVJUSIANHND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C=CC(=C23)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232554 | |
Record name | 1,4,7-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-41-0 | |
Record name | 1,4,7-Trichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,7-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7-TRICHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP15D7Q7A5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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